Tetrathianaphthacene

Description

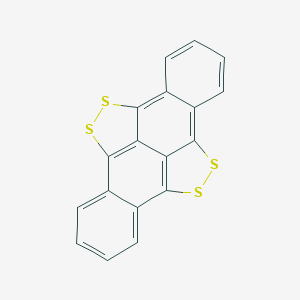

Tetrathianaphthacene (TTN) is a sulfur-rich polycyclic aromatic hydrocarbon notable for its electron-donating properties. Structurally, it consists of a naphthacene core (four fused benzene rings) with four sulfur atoms replacing hydrogen atoms at specific positions, creating a planar, conjugated system. This configuration endows TTN with a high-lying highest occupied molecular orbital (HOMO) energy level (−4.7 eV), making it a potent n-type dopant in organic semiconductors . TTN’s ability to transfer electrons to electron-deficient matrices has been exploited in organic electronics, including light-emitting diodes (OLEDs) and thermoelectric devices, as well as in modifying topological insulator surfaces (e.g., Bi₂Se₃) to tune Fermi-level alignment .

Properties

CAS No. |

193-44-2 |

|---|---|

Molecular Formula |

C18H8S4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

9,10,19,20-tetrathiahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene |

InChI |

InChI=1S/C18H8S4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H |

InChI Key |

JIIYLLUYRFRKMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |

Other CAS No. |

193-44-2 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

TTN’s utility as a dopant or electron donor is best contextualized against analogous compounds, including alkali metals, other organic donors, and charge-transfer complexes. Key parameters such as HOMO/LUMO alignment, doping efficiency, stability, and application-specific performance are critical for comparison.

Table 1: Key Properties of TTN and Comparable Compounds

| Compound | Type | HOMO (eV) | LUMO (eV) | Doping Efficiency | Stability (Air) | Key Applications |

|---|---|---|---|---|---|---|

| Tetrathianaphthacene | Organic donor | −4.7 | −1.8* | High (F16ZnPc) | Moderate | OLEDs, Bi₂Se₃ surface tuning |

| BEDT-TTF | Organic donor | −4.9 | −1.5* | Moderate | Low | NTCDA doping, superconductors |

| Cesium (Cs) | Alkali metal | −2.1† | – | Very high | Very low | OLED cathode layers |

| Lithium fluoride (LiF) | Inorganic salt | – | – | High (Alq₃) | High | OLED electron injection layers |

| Cobaltocene | Organometallic | −3.8 | −1.2* | Moderate | Low | Polymer semiconductor doping |

*Estimated from electrochemical gaps or optical data. †Work function of Cs.

Sources: .

Electronic Structure and Doping Efficiency

- TTN vs. BEDT-TTF: Both are organic donors, but BEDT-TTF (bis(ethylenedithio)-tetrathiafulvalene) has a deeper HOMO (−4.9 eV) compared to TTN (−4.7 eV). This makes BEDT-TTF more effective in doping matrices with low-lying LUMOs (e.g., naphthalenetetracarboxylic dianhydride, NTCDA, LUMO = −5.1 eV). TTN, however, excels in systems like F16ZnPc (LUMO = −4.5 eV), where its HOMO aligns closely with the host’s LUMO, enabling efficient charge transfer .

- TTN vs. Alkali Metals : While Cs and Li offer superior doping efficiency due to their low work functions (~2.1 eV for Cs), they suffer from poor air stability and require encapsulation. TTN provides a balance of moderate stability and sufficient electron-donating capability, particularly in ambient-processable devices .

Stability and Processability

TTN outperforms reactive alkali metals and organometallics (e.g., cobaltocene) in air stability, though it is less robust than LiF. Its compatibility with solution processing (unlike LiF, which requires vacuum deposition) makes it advantageous for flexible electronics .

Application-Specific Performance

- OLEDs : TTN enhances electron injection in Alq₃ (LUMO = −3.0 eV) when doped at 10 wt%, increasing current density by 2–3 orders of magnitude compared to undoped layers . However, LiF remains preferred for its higher stability in commercial devices.

- Surface Modification: TTN uniquely modifies the Dirac surface states of Bi₂Se₃, shifting the Fermi level by 0.3 eV—a feat unmatched by inorganic dopants like Cs .

Research Findings and Limitations

- Energy Alignment : TTN’s doping efficacy is highly matrix-dependent. For example, it fails to dope Alq₃ significantly due to a large HOMO (TTN)−to−LUMO (Alq₃) mismatch (~1.7 eV) .

- Thermoelectric Performance : TTN-doped F16ZnPc achieves a power factor of 15 μW/m·K², comparable to BEDT-TTF-doped NTCDA (18 μW/m·K²) but lower than state-of-the-art polymers .

- Limitations : TTN’s moderate air stability and narrow HOMO window restrict its use in highly oxidizing environments or with wide-bandgap semiconductors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.